molecular formula C17H11Cl4N3O2 B12678307 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-58-2

1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12678307
CAS No.: 107658-58-2
M. Wt: 431.1 g/mol
InChI Key: XWAQURAHRVQMFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common starting materials might include 2,4-dichlorobenzaldehyde and triazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as antifungal or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. For instance, in biological systems, it might inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring is known to bind to iron in heme-containing enzymes, potentially leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole compound with antifungal properties.

    Ketoconazole: A triazole used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Comparison

Compared to these similar compounds, 1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- might exhibit unique properties due to the presence of the 2,4-dichlorophenyl groups and the specific arrangement of functional groups

Properties

CAS No.

107658-58-2

Molecular Formula

C17H11Cl4N3O2

Molecular Weight

431.1 g/mol

IUPAC Name

1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H11Cl4N3O2/c18-10-1-3-12(14(20)5-10)16(25)17(26,7-24-9-22-8-23-24)13-4-2-11(19)6-15(13)21/h1-6,8-9,26H,7H2

InChI Key

XWAQURAHRVQMFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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